7-bromo-1H-pyrazolo[4,3-c]quinolin-3-amine
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Overview
Description
7-Bromo-1H-pyrazolo[4,3-c]quinolin-3-amine is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 3rd position of the pyrazoloquinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-bromo-1H-pyrazolo[4,3-c]quinolin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate and substituted hydrazine.
Condensation Reaction: The starting materials undergo a condensation reaction to form pyrazoloquinoline intermediates.
Amination: Finally, the amine group is introduced at the 3rd position through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts .
Chemical Reactions Analysis
7-Bromo-1H-pyrazolo[4,3-c]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-bromo-1H-pyrazolo[4,3-c]quinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
7-Bromo-1H-pyrazolo[4,3-c]quinolin-3-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazole core but differ in their substitution patterns and biological activities.
Quinoline derivatives: Compounds like chloroquine and camptothecin have different substituents and therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-bromo-1H-pyrazolo[4,3-c]quinolin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-5-1-2-6-8(3-5)13-4-7-9(6)14-15-10(7)12/h1-4H,(H3,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSULWWEHJTIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C=C1Br)C(=NN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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